5-chloro-2-methoxy-N-(pyridin-3-yl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 5th position, a methoxy group at the 2nd position, and a pyridin-3-yl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(pyridin-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 3-aminopyridine.
Activation of Carboxylic Acid: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 3-aminopyridine to form the amide bond, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group, or reduced to form a methyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used; for example, substitution with an amine yields an amine derivative.
Oxidation: Oxidation of the methoxy group yields a hydroxyl derivative.
Reduction: Reduction of the methoxy group yields a methyl derivative.
Hydrolysis: Hydrolysis yields 5-chloro-2-methoxybenzoic acid and 3-aminopyridine.
Scientific Research Applications
5-chloro-2-methoxy-N-(pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-tubercular activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms, particularly those involving amide bonds.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. For example, in anti-tubercular activity, the compound may inhibit enzymes essential for the survival of Mycobacterium tuberculosis . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxypyrimidine : Similar in structure but contains a pyrimidine ring instead of a benzamide structure.
- N-(Pyridin-3-yl)benzamide Derivatives : These compounds share the pyridin-3-yl-benzamide core but may have different substituents, affecting their biological activity and properties.
- 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide : Contains a sulfonamide group, which can impart different chemical and biological properties.
Uniqueness
5-chloro-2-methoxy-N-(pyridin-3-yl)benzamide is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11ClN2O2 |
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Molecular Weight |
262.69 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-12-5-4-9(14)7-11(12)13(17)16-10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17) |
InChI Key |
RMBRKIYYCCZRSN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN=CC=C2 |
solubility |
22.1 [ug/mL] |
Origin of Product |
United States |
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